molecular formula C4H9BrO2 B3258913 4-Bromobutane-1,3-diol CAS No. 31100-40-0

4-Bromobutane-1,3-diol

Cat. No.: B3258913
CAS No.: 31100-40-0
M. Wt: 169.02 g/mol
InChI Key: QCNUSBDGDRMPKD-UHFFFAOYSA-N
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Description

4-Bromobutane-1,3-diol is a brominated organic compound with the molecular formula C₄H₉BrO₂ and a molecular weight of 169.02 g/mol . Its structure features both hydroxyl groups and a bromine atom, making it a versatile bifunctional intermediate for chemical synthesis and research applications . The compound is identified by CAS Number 31100-40-0 and is stored and handled as a cold-chain item to ensure stability . As a valuable building block, this compound can be used in various organic transformations, particularly in nucleophilic substitution reactions where the bromine atom can be displaced, and in reactions utilizing the hydroxyl groups for further derivatization . This makes it a compound of interest for researchers in pharmaceutical chemistry, materials science, and for the development of more complex molecular architectures. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobutane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUSBDGDRMPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318943
Record name 4-Bromo-1,3-butanediol
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Molecular Weight

169.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31100-40-0
Record name 4-Bromo-1,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31100-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,3-butanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromobutane 1,3 Diol

Direct Bromination Approaches for Diols

Direct approaches involve the substitution of a hydroxyl group on a butane-1,3-diol backbone with a bromine atom. The primary challenge in this method is to selectively functionalize one hydroxyl group in the presence of another.

The choice of brominating agent is critical for the successful synthesis of 4-Bromobutane-1,3-diol from butane-1,3-diol. Common reagents include hydrobromic acid (HBr), phosphorus tribromide (PBr₃), and N-bromosuccinimide (NBS).

Hydrobromic Acid (HBr): HBr is a strong acid that can protonate a hydroxyl group, converting it into a good leaving group (water), which is then displaced by a bromide ion. The reaction of butane-1,4-diol with 48% hydrobromic acid is a known method for preparing the corresponding bromo-alcohol, suggesting a similar approach could be adapted for butane-1,3-diol. guidechem.com Catalysts may be employed to enhance the efficiency of this reaction.

Phosphorus Tribromide (PBr₃): PBr₃ is often considered a more controlled brominating agent compared to HBr. It reacts with alcohols to form a phosphite (B83602) ester intermediate, which then undergoes nucleophilic attack by the bromide ion. This method typically avoids the harsh acidic conditions associated with HBr, which can sometimes promote side reactions.

N-Bromosuccinimide (NBS): NBS is another reagent used for the halogenation of alcohols. It serves as a source of electrophilic bromine and is often used in conjunction with a catalyst or under specific photolytic conditions.

A comparison of these reagents highlights the trade-offs between reactivity, selectivity, and reaction conditions.

Table 1: Comparison of Brominating Reagents for Diol Conversion

Reagent Mechanism Highlights Common Conditions Advantages Disadvantages
HBr Protonation of -OH, followed by SN1 or SN2 attack by Br⁻. Aqueous solution, often with heating or a catalyst. guidechem.com Readily available, cost-effective. Strong acid can cause side reactions (e.g., elimination, rearrangement).
PBr₃ Forms a phosphite ester intermediate, followed by SN2 attack. Typically used in an inert solvent (e.g., ether) at low temperatures. Milder conditions, good for primary and secondary alcohols. Moisture-sensitive, can be less selective with multiple hydroxyl groups.
NBS Source of electrophilic bromine, often involves radical or ionic pathways. Used with catalysts (e.g., triphenylphosphine) or light. Selective under specific conditions. Can lead to radical side reactions if not properly controlled.

Controlling reaction conditions is paramount to maximize the yield of the desired product and minimize the formation of byproducts.

Temperature: Low temperatures are crucial, particularly when using reactive agents like PBr₃. Maintaining a temperature range of 0–5°C helps to prevent side reactions such as elimination (dehydration) to form alkenes or polymerization. For reactions involving HBr, heating may be required to drive the reaction to completion. guidechem.com

Solvents: The choice of solvent can influence the reaction pathway. Non-polar aprotic solvents like benzene (B151609) or ether are often used. guidechem.com The solvent must be inert to the strong reagents used and capable of dissolving the diol substrate.

Catalysis: Catalysts can be used to activate the hydroxyl group or the brominating agent, allowing the reaction to proceed under milder conditions. For example, diarylborinic acid catalysis is a known method for the regioselective functionalization of 1,2- and 1,3-diols, suggesting its potential applicability in selectively targeting one hydroxyl group. organic-chemistry.org

Regioselectivity: Butane-1,3-diol possesses two different hydroxyl groups: a primary alcohol at the C1 position and a secondary alcohol at the C3 position. Regioselectivity refers to the preferential reaction at one of these sites. In nucleophilic substitution reactions, primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance. However, if the reaction proceeds through a carbocation intermediate (an SN1-type mechanism), the formation of the more stable secondary carbocation at the C3 position would be favored. Therefore, the reaction conditions and choice of reagent dictate which hydroxyl group is preferentially replaced. For instance, methods that favor an SN2 pathway would likely lead to bromination at the C1 position, yielding 1-bromobutane-2,4-diol, whereas conditions favoring an SN1 pathway might favor substitution at the C3 position. The selective functionalization of one hydroxyl group in a diol is a well-established challenge, with catalytic methods often employed to direct the reaction to a specific site. organic-chemistry.org

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In this context, the primary concern is to achieve substitution of the hydroxyl group without causing its oxidation. The oxidation of diols by bromine can yield hydroxycarbonyl (B1239141) compounds. ias.ac.in Ensuring that the reaction conditions are optimized for substitution rather than oxidation is essential for a successful synthesis.

Indirect Synthesis Pathways for Brominated Diols

Indirect methods offer alternative routes to this compound, often providing better control over selectivity by building the molecule from different precursor compounds.

This strategy involves chemically modifying the starting butane-1,3-diol before the bromination step. A common technique is the use of protecting groups.

Table 2: Example of an Indirect Pathway via Protection

Step Description Purpose
1. Selective Protection The more reactive primary hydroxyl group of butane-1,3-diol is selectively protected with a suitable protecting group (e.g., a silyl (B83357) ether). To prevent the primary -OH from reacting in the subsequent step.
2. Bromination The remaining free secondary hydroxyl group is converted to a bromide using a suitable brominating agent (e.g., PBr₃). To introduce the bromine atom at the desired C3 position.
3. Deprotection The protecting group is removed from the primary hydroxyl group. To yield the final this compound product.

This multi-step approach, while longer, can provide a higher yield of the specific desired isomer by circumventing the challenges of regioselectivity in a direct bromination.

An alternative indirect strategy involves constructing the carbon skeleton from smaller molecules and introducing the necessary functional groups as part of the synthesis. This allows for precise placement of the bromine atom and hydroxyl groups.

One illustrative, though related, synthesis is the preparation of 1,4-dibromo-2-butanol. google.com This process starts with allyl bromide and formaldehyde, which react to build the butanol backbone. The resulting diol intermediate is then treated with hydrogen bromide to replace a hydroxyl group with a second bromine atom. google.com A similar strategic approach could be envisioned for this compound, potentially starting with precursors that already contain a bromine atom or can be selectively functionalized to introduce the hydroxyl and bromo groups at the correct positions. For example, a synthetic route could begin with an alkene, which is then subjected to a sequence of reactions such as halohydrin formation and subsequent functional group manipulations to arrive at the target molecule.

Purification and Isolation Techniques in this compound Synthesis

The successful synthesis of this compound is critically dependent on effective purification and isolation methods to remove unreacted starting materials, byproducts, and other impurities. The choice of technique is often dictated by the scale of the synthesis and the nature of the impurities present.

Chromatographic Separation Methods (e.g., Column Chromatography)

Chromatographic techniques are powerful tools for the purification of this compound, particularly for achieving high levels of purity.

Column Chromatography: This is a commonly employed method for the purification of this compound on a laboratory scale. A stationary phase, such as silica (B1680970) gel, is packed into a column, and the crude product mixture is loaded onto the top. orgsyn.org A solvent or a mixture of solvents (eluent) is then passed through the column. orgsyn.org Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase and their solubility in the eluent. For instance, a mixture of 10% methanol (B129727) in chloroform (B151607) has been used as an eluent to purify related diol compounds. orgsyn.org

High-Performance Liquid Chromatography (HPLC): HPLC offers a more efficient and higher resolution separation compared to traditional column chromatography. Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is a suitable method. sielc.com For example, a mobile phase containing acetonitrile (B52724), water, and an acid like phosphoric or formic acid can be used for the analysis and preparative separation of similar brominated alcohols. sielc.com This technique is scalable and can be adapted for isolating impurities in preparative separations. sielc.com

Solid-Phase Extraction (SPE): SPE is often used for sample cleanup and pre-concentration before analysis. For related brominated compounds like bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol), a hydrophilic-lipophilic balanced cartridge has been used to reduce matrix effects from complex samples. nih.gov This indicates that SPE could be a viable preliminary purification step for crude this compound mixtures.

A summary of chromatographic conditions used for related compounds is presented below:

Chromatographic TechniqueStationary PhaseMobile Phase/EluentApplication
Column ChromatographySilica Gel10% Methanol in ChloroformPurification of diol compounds. orgsyn.org
HPLCNewcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidAnalysis and isolation of 4-Bromobutan-1-ol. sielc.com
SPEBond Elut PlexaNot applicableSample pretreatment for bronopol analysis. nih.gov

Recrystallization and Other Crystallization Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds. orgsyn.org It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. orgsyn.org

For diols and related compounds, a variety of solvents and solvent mixtures can be employed for recrystallization. orgsyn.org For instance, a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) has been used to obtain pure material for a similar diol. orgsyn.org Another example involves dissolving a solid in hot water, followed by cooling to induce crystallization. orgsyn.org The choice of solvent is crucial and is determined by the solubility characteristics of this compound and its impurities.

Purity Assessment Methodologies

Assessing the purity of the final product is a critical step to ensure it meets the required specifications. Several analytical techniques are employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of this compound and identifying impurities. The chemical shifts and coupling patterns in the ¹H NMR spectrum provide information about the connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms present.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the compound and to detect and quantify impurities. nih.govbldpharm.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): As mentioned earlier, HPLC is not only a purification technique but also a primary method for assessing purity. bldpharm.com By comparing the peak area of the main compound to the total area of all peaks, the percentage purity can be determined.

Gas Chromatography (GC): For volatile compounds, GC can be an effective method for purity analysis.

The following table summarizes the common methods for purity assessment:

MethodologyInformation Obtained
NMR SpectroscopyStructural confirmation and identification of impurities.
Mass SpectrometryMolecular weight determination and impurity detection. nih.govbldpharm.com
HPLCQuantitative purity analysis and separation of non-volatile impurities. bldpharm.com

Atom Economy and Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Atom economy, a key concept in green chemistry developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 kccollege.ac.in

In the context of this compound synthesis, the choice of synthetic route significantly impacts the atom economy. For example, a synthesis involving a substitution reaction, where a hydroxyl group is replaced by a bromine atom, will inherently have a lower atom economy than an addition reaction because a leaving group is generated as a byproduct. kccollege.ac.in

Other green chemistry principles relevant to the production of this compound include:

Use of Catalytic Reagents: Employing catalysts instead of stoichiometric reagents minimizes waste, as catalysts are used in small amounts and can be recycled. acs.org

Reduction of Derivatives: Avoiding the use of protecting groups or other temporary modifications can reduce the number of reaction steps and the amount of waste generated. acs.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption and its associated environmental and economic impacts. acs.org

Use of Safer Solvents and Reagents: Whenever possible, less hazardous solvents and reagents should be chosen to minimize risks to human health and the environment.

Chemical Reactivity and Mechanistic Studies of 4 Bromobutane 1,3 Diol

Nucleophilic Substitution Reactions

The presence of a bromine atom on the primary carbon of 4-Bromobutane-1,3-diol makes it a suitable substrate for nucleophilic substitution reactions. The bromine atom is a good leaving group, facilitating the replacement of the bromine moiety with a variety of nucleophiles.

Nucleophilic substitution reactions of this compound, a primary bromoalkane, predominantly proceed through the SN2 (bimolecular nucleophilic substitution) mechanism. chemicalnote.comopenochem.org This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. chemicalnote.compharmaguideline.comopenstax.org

The key features of the SN2 reaction pathway for this compound are:

Kinetics: The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the this compound substrate and the attacking nucleophile. chemicalnote.compharmaguideline.comlibretexts.org Rate = k[C₄H₉BrO₂][Nu⁻]. openochem.org

Mechanism: The nucleophile performs a "backside attack," approaching the carbon atom bearing the bromine from the side opposite to the carbon-bromine bond. chemicalnote.compharmaguideline.com This leads to a transition state where the carbon atom is partially bonded to both the incoming nucleophile and the outgoing bromide ion. chemicalnote.comopenstax.org

Stereochemistry: The backside attack results in an inversion of configuration at the chiral center, if applicable. This stereospecific outcome is known as a Walden inversion. openochem.org

Substrate Structure: The reaction is favored on primary alkyl halides like this compound because there is less steric hindrance around the reaction center, allowing easier access for the nucleophile. chemicalnote.comopenochem.org

The electrophilic carbon atom bonded to the bromine in this compound is susceptible to attack by a range of strong nucleophiles. lumenlearning.com These reactions lead to the formation of new carbon-nucleophile bonds, yielding a variety of substituted diols.

Hydroxides: Reaction with hydroxide (B78521) ions (e.g., from sodium hydroxide) results in the displacement of the bromide to form butane-1,2,4-triol. This is a classic SN2 reaction where the hydroxide ion acts as the nucleophile. lumenlearning.compearson.com

Amines: Ammonia or primary and secondary amines can act as nucleophiles to produce the corresponding amino-diols. An excess of the amine is often used to prevent the product from acting as a nucleophile itself and undergoing further alkylation.

Thiols: Thiolate anions (RS⁻), generated from thiols, are excellent nucleophiles and react readily with this compound to form thioethers.

Cyanides: The cyanide ion (CN⁻), typically from a salt like potassium cyanide, is a potent nucleophile that can introduce a nitrile group, forming 5-hydroxy-4-hydroxymethylbutanenitrile.

The following table summarizes the expected products from the reaction of this compound with these common nucleophiles.

NucleophileReagent ExampleProduct
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)Butane-1,2,4-triol
Ammonia (NH₃)Aqueous Ammonia4-Amino-butane-1,3-diol
Thiolate (RS⁻)Sodium hydrosulfide (B80085) (NaSH)4-Mercaptobutane-1,3-diol
Cyanide (CN⁻)Potassium Cyanide (KCN)5-Hydroxy-4-hydroxymethylbutanenitrile

The two hydroxyl groups in this compound can significantly influence the course and rate of nucleophilic substitution reactions through neighboring group participation (NGP). wikipedia.org This phenomenon, also known as anchimeric assistance, occurs when a nearby functional group within the same molecule acts as an internal nucleophile. spcmc.ac.inchem-station.com

In the case of this compound, the hydroxyl group at the C3 position can attack the C1 carbon, displacing the bromide ion in an intramolecular SN2 reaction. This process leads to the formation of a cyclic ether intermediate, specifically a substituted tetrahydrofuran (B95107) (tetrahydrofuran-3-ol). encyclopedia.pub

The mechanism involves two consecutive SN2 reactions:

Intramolecular Cyclization: The internal hydroxyl group attacks the carbon with the leaving group, forming a cyclic intermediate. This first step causes an inversion of configuration at the reaction center.

Nucleophilic Opening: An external nucleophile then attacks the cyclic intermediate, opening the ring. This second step also proceeds with inversion of configuration.

The net result of this double inversion is a retention of the original stereochemistry at the reaction center. spcmc.ac.inchem-station.com Neighboring group participation typically leads to an enhanced reaction rate compared to analogous substrates without the participating group, as the intramolecular reaction is often kinetically favored. wikipedia.org This intramolecular cyclization represents a competing reaction pathway that can affect the yield of the direct substitution product.

Oxidation Reactions of the Diol Functionality

The diol functionality of this compound, consisting of a primary alcohol at C1 and a secondary alcohol at C3, can be oxidized to various carbonyl compounds. The outcome of the oxidation depends on the specific reagents and reaction conditions employed.

The oxidation of the alcohol groups in this compound can yield aldehydes, ketones, or carboxylic acids.

Oxidation of the Primary Alcohol (C1): Mild oxidizing agents can convert the primary alcohol to an aldehyde, yielding 4-bromo-3-hydroxybutanal. Stronger oxidizing agents can further oxidize the aldehyde to a carboxylic acid, resulting in 4-bromo-3-hydroxybutanoic acid. byjus.com The presence of water can facilitate this further oxidation to the carboxylic acid. masterorganicchemistry.com

Oxidation of the Secondary Alcohol (C3): Oxidation of the secondary alcohol group yields a ketone, specifically 1-bromo-3-hydroxybutan-2-one. Ketones are generally resistant to further oxidation under typical conditions. byjus.com

It is important to note that this compound is a non-vicinal diol, as the hydroxyl groups are separated by a carbon atom. The oxidation of non-vicinal diols typically proceeds with the simple oxidation of one of the hydroxy-groups, rather than the carbon-carbon bond cleavage often seen with vicinal diols. masterorganicchemistry.com

The table below outlines the potential oxidation products.

Alcohol Group OxidizedOxidation LevelProduct
Primary Alcohol (C1)Aldehyde4-Bromo-3-hydroxybutanal
Primary Alcohol (C1)Carboxylic Acid4-Bromo-3-hydroxybutanoic acid
Secondary Alcohol (C3)Ketone1-Bromo-3-hydroxybutan-2-one

It is crucial to clarify that this compound is not a vicinal diol (or 1,2-diol), but rather a 1,3-diol. Therefore, strategies specifically targeting the oxidative cleavage of vicinal diols are not directly applicable. masterorganicchemistry.comd-nb.infonih.gov The primary challenge in the oxidation of this compound is the chemoselective oxidation of one alcohol group in the presence of the other. stanford.edu

Strategies for the selective oxidation of either the primary or secondary alcohol in a polyol often rely on the different reactivity of these functional groups. nih.gov

Selective Oxidation of Secondary Alcohols: Certain catalytic systems, for example, those based on palladium, have been shown to selectively oxidize secondary alcohols over primary alcohols in diol systems. stanford.edunih.gov The selectivity can be influenced by factors such as steric hindrance and the electronic properties of the catalyst and substrate. For instance, some ruthenium catalysts are selective for the more electron-rich secondary alcohols. nih.gov

Selective Oxidation of Primary Alcohols: Other reagents and conditions can favor the oxidation of the less sterically hindered primary alcohol. For example, specific catalysts like thymine (B56734) iron(III) complexes have been used for the selective oxidation of primary alcohols to carboxylic acids. rsc.org Reagents such as Dess-Martin periodinane are also known for the selective oxidation of primary or secondary alcohols under mild conditions. masterorganicchemistry.com

Achieving high selectivity in the mono-oxidation of a non-vicinal diol like this compound requires careful selection of the oxidizing agent, catalyst, and reaction conditions to exploit the subtle differences in reactivity between the primary and secondary hydroxyl groups. stanford.edu

Reduction Pathways for this compound

The reduction of this compound primarily involves the conversion of the carbon-bromine bond to a carbon-hydrogen bond, potentially leading to butane-1,3-diol. However, the presence of two hydroxyl groups can influence the reaction pathways and the choice of reducing agents.

Stereoselective Reduction Methods

While direct stereoselective reduction of the C-Br bond in this compound is not extensively documented in publicly available research, the stereoselective synthesis of chiral 1,3-diols is a well-established field, often proceeding through the reduction of a precursor molecule. A common and effective strategy involves the stereoselective reduction of a corresponding β-hydroxy ketone. In the context of this compound, this would involve the asymmetric reduction of a precursor such as 4-bromo-3-oxobutanoic acid or its ester derivatives.

Enzymatic reductions, particularly using yeast or isolated reductase enzymes, have demonstrated high enantioselectivity in the synthesis of related halohydrins. For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using various yeast strains has been shown to produce the corresponding (S)- or (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess (e.e.). This approach could theoretically be adapted to the synthesis of specific stereoisomers of this compound by reducing a suitable brominated β-keto ester precursor.

Below is a table summarizing research findings on the stereoselective reduction of compounds structurally related to the precursors of this compound.

Precursor CompoundBiocatalyst/MethodProductEnantiomeric Excess (e.e.)
Ethyl 4-chloro-3-oxobutanoateAureobasidium pullulans CGMCC 1244Ethyl (S)-4-chloro-3-hydroxybutanoate98.5%
Ethyl 4-chloro-3-oxobutanoateBaker's yeast with allyl bromideEthyl (L)-3-hydroxybutanoate83%
Methyl 4-chloro-3-oxobutanoateBaker's yeast with allyl alcoholMethyl (D)-3-hydroxybutanoateNot specified

This table presents data from studies on analogous compounds to illustrate potential stereoselective reduction methods for precursors to this compound.

Elimination Reactions and By-product Formation

The presence of a bromine atom, a good leaving group, and adjacent protons makes this compound susceptible to elimination reactions, particularly under basic conditions. These reactions can compete with substitution reactions and lead to the formation of unsaturated by-products.

β-Elimination Processes

β-elimination is a common reaction pathway for alkyl halides. In the case of this compound, a base can abstract a proton from the carbon atom adjacent (β-position) to the carbon bearing the bromine atom. This leads to the formation of a double bond and the expulsion of the bromide ion.

The primary product of a β-elimination reaction of this compound would be but-3-ene-1,3-diol. The reaction proceeds via an E2 (bimolecular elimination) or E1 (unimolecular elimination) mechanism, depending on the reaction conditions such as the strength of the base, the solvent, and the temperature. A strong, sterically hindered base would favor the E2 mechanism.

Potential β-Elimination Products:

ReactantBaseMajor Elimination Product
This compoundStrong Base (e.g., KOtBu)But-3-ene-1,3-diol

The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. However, in this case, there is only one possible β-hydrogen, leading to a single constitutional isomer of the elimination product.

Rearrangement Reactions

Rearrangement reactions in molecules like this compound can occur under specific conditions, often acid-catalyzed, and can lead to the formation of cyclic or isomeric products.

One significant potential rearrangement for this compound is an intramolecular substitution reaction, where one of the hydroxyl groups acts as a nucleophile, displacing the bromide ion to form a cyclic ether. Given the structure of the molecule, the formation of a substituted tetrahydrofuran is a plausible outcome. Specifically, the hydroxyl group at the C1 position could attack the C4 carbon, leading to the formation of 3-hydroxytetrahydrofuran. This type of intramolecular cyclization is a common reaction for halohydrins.

Another class of rearrangement reactions that can occur in diols, typically under acidic conditions, is the Wagner-Meerwein rearrangement. wikipedia.orglibretexts.orglibretexts.orglscollege.ac.in This involves the migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbocationic center. While less common for a primary bromide like in this compound, if a carbocation were to form at the C4 position (for instance, through a Lewis acid-catalyzed process), a hydride shift from the C3 position could occur, leading to a more stable secondary carbocation. This could then be followed by reaction with a nucleophile or elimination to yield different products. However, intramolecular cyclization to form a tetrahydrofuran derivative is generally a more favored pathway for this substrate.

4 Bromobutane 1,3 Diol As a Versatile Synthetic Intermediate

Construction of Complex Organic Molecules

The strategic placement of the bromo and diol moieties in 4-Bromobutane-1,3-diol makes it a valuable building block for the synthesis of intricate organic structures, particularly cyclic and heterocyclic systems, and enables its use in sophisticated reaction sequences.

Synthesis of Cyclic and Heterocyclic Systems

This compound is an ideal precursor for the synthesis of substituted tetrahydrofurans, a core structural motif found in a vast array of natural products and biologically active molecules. nih.gov The classical and most direct approach involves an intramolecular Williamson ether synthesis. Under basic conditions, one of the hydroxyl groups is deprotonated to form an alkoxide, which then acts as an internal nucleophile. This nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion and leading to the formation of the five-membered tetrahydrofuran (B95107) ring.

This intramolecular S_N2 reaction is a powerful method for creating cyclic ethers from acyclic precursors that contain a hydroxyl group and a tethered leaving group, such as a halide. nih.gov The stereochemistry of the starting diol can be used to control the stereochemistry of the resulting substituted tetrahydrofuran, making this a valuable tool in stereoselective synthesis.

Table 1: Intramolecular Cyclization of this compound

ReactantConditionProductReaction Type
This compoundBase (e.g., NaH)Substituted TetrahydrofuranIntramolecular Williamson Ether Synthesis (S_N2)

Application in Tandem Reactions and Cascade Processes

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. rsc.org this compound is well-suited for such processes due to its distinct reactive sites. A designed cascade sequence could begin with a reaction at the bromo- position, followed by a subsequent transformation involving the diol functionality, or vice-versa.

For instance, a cascade reaction could be initiated by a nucleophilic substitution at the C4 position, introducing a new functional group containing a dipolarophile. The diol moiety could then be transformed, for example, into a carbonyl group, which could then generate a nitrone in situ. This sequence would set the stage for a subsequent intramolecular 1,3-dipolar cycloaddition, rapidly building molecular complexity and forming polycyclic heterocyclic systems. whiterose.ac.uk The ability to orchestrate multiple, sequential transformations in one pot highlights the utility of this compound in advanced synthetic strategies aimed at constructing complex molecular frameworks efficiently. dntb.gov.ua

Precursor for Advanced Functional Materials

The dual functionality of this compound also positions it as a valuable monomer and intermediate for the creation of specialized polymers and functional materials.

Role in Polymer Synthesis

Brominated compounds are frequently incorporated into polymer structures to impart specific properties, most notably flame retardancy. researchgate.netfuchslab.de When used as a monomer or co-monomer in polymerization reactions, this compound can introduce bromine atoms into the polymer backbone or as pendant groups. These brominated polymers can function as flame retardants, releasing bromine radicals upon heating, which interfere with the radical chain reactions of combustion. researchgate.net

Furthermore, the diol functionality allows this compound to act as a monomer in the synthesis of polyesters and polyethers through polycondensation reactions. Its parent compound, 1,3-butanediol (B41344), is considered a promising bio-derived feedstock for monomers like 1,3-butadiene, which is used to produce synthetic rubbers. mdpi.com This connection underscores the potential of butanediol (B1596017) derivatives in the broader field of polymer chemistry. The incorporation of this compound allows for the synthesis of functional polymers where the bromine can be later modified or utilized for its flame-retardant properties. researchgate.net

Table 2: Polymerization Applications of this compound

Polymer TypeRole of this compoundKey Property Conferred
Polyesters/PolyethersDiol MonomerIntroduces bromine for functionality
Functional PolymersBrominated Building BlockFlame Retardancy, Site for post-polymerization modification

Derivatization for Specialized Chemical Applications

Beyond polymerization, the distinct reactive sites of this compound allow for its derivatization into a variety of specialized chemical entities. The hydroxyl groups can react with carbon dioxide to form cyclic carbonates, which are of interest from a green chemistry perspective.

The bromine atom serves as a key handle for modern cross-coupling reactions, a cornerstone of organic synthesis. For example, it can participate in palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This allows the butane-diol scaffold to be linked to a wide range of other organic fragments, including aryl, vinyl, or alkynyl groups, creating highly functionalized molecules. mdpi.com This versatility makes this compound a valuable intermediate for producing complex molecules with tailored electronic or physical properties.

Intermediate for Biologically Relevant Compounds

The structural motif of the 1,3-diol is prevalent in a multitude of natural products and synthetic molecules that exhibit significant pharmacological activity. researchgate.netrsc.org This makes this compound, and particularly its chiral forms like (3S)-4-bromobutane-1,3-diol, a valuable intermediate in the synthesis of bioactive compounds. nih.gov

The stereoselective synthesis of these compounds is critical, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. The chiral centers in this compound can be used to introduce the required stereochemistry early in a synthetic sequence. The compound serves as a chiral building block, where the bromo and hydroxyl groups can be manipulated sequentially to construct the carbon skeleton of a target molecule with precise stereochemical control. nih.gov

Its role as a pharmaceutical intermediate is to provide a foundational scaffold that can be elaborated into more complex active pharmaceutical ingredients (APIs). europeanbusinessmagazine.com For example, the bromo- group can be displaced by a nitrogen-containing nucleophile to introduce a pharmacophore common in many drugs, while the diol can be protected and deprotected as needed or modified to enhance properties like solubility or target binding. The ability to serve as a precursor for complex, stereochemically defined molecules makes this compound a key component in the toolbox of medicinal chemists. nih.gov

Scaffold for Analogues of HSP90 Inhibitors

Scientific literature extensively details the synthesis of various scaffolds for the development of Heat shock protein 90 (HSP90) inhibitors. These inhibitors are a critical area of cancer research due to HSP90's role in stabilizing proteins necessary for tumor growth. While diverse chemical structures are employed, current research does not specifically highlight this compound as a principal scaffold in the direct synthesis of HSP90 inhibitor analogues. The exploration of novel chiral intermediates is ongoing, but direct synthetic routes employing this specific bromo-diol are not prominently documented in available research.

Building Block for Artificial Nucleic Acid Constituents

This compound serves as a key precursor in the synthesis of acyclic nucleoside analogues, which are crucial components in the construction of artificial nucleic acids. These synthetic nucleic acids are instrumental in therapeutic and diagnostic applications. The utility of this bromo-diol is demonstrated in the preparation of chiral amino-diols, which then form the backbone of these novel nucleic acid structures.

A notable example is the synthesis of an artificial nucleic acid analogue, (R)-Am-BuNA, which is developed from an acyclic (R)-4-amino-butane-1,3-diol phosphodiester backbone. The synthesis of the (R)-4-amino-butane-1,3-diol building block originates from a chiral precursor, which can be prepared from this compound through the displacement of the bromide with an amino group. This amino-diol is then used to create phosphoramidite (B1245037) monomers that can be incorporated into DNA oligonucleotides (ODNs).

The research findings indicate that the incorporation of these acyclic units, derived from the this compound scaffold, has a significant impact on the properties of the resulting oligonucleotides. The thermal stability of duplexes formed by these modified ODNs is highly dependent on the position of the substitution. For instance, when a thymidine (B127349) at a specific position in a thrombin-binding DNA aptamer was replaced with an (R)-Am-BuNA modified nucleobase, a slight increase in the melting temperature (Tm) was observed, indicating enhanced stability.

Furthermore, these modifications have been shown to confer resistance to enzymatic degradation. Experiments using fetal bovine serum (FBS) and snake venom phosphodiesterase (SVPDE) have demonstrated that even a single substitution with an (R)-Am-BuNA modified nucleobase can significantly inhibit the degradation of the oligonucleotide. This enhanced biological stability is a promising feature for the application of these artificial nucleic acids as therapeutic agents, such as capping nucleotides in nucleic acid drugs.

Property InvestigatedObservationReference
Thermal Stability (Tm)Highly dependent on the substitution position; a slight increase was noted in a specific modified aptamer. Current time information in Pasuruan, ID.google.com
ConformationNo significant effect on the G-quadruplex conformation was observed in the modified aptamer via Circular Dichroism (CD). Current time information in Pasuruan, ID.google.com
Biological StabilityA single replacement with an (R)-Am-BuNA modified nucleobase greatly inhibited oligonucleotide degradation. Current time information in Pasuruan, ID.google.com

Precursor in Targeted Drug Delivery System Synthesis

The design of targeted drug delivery systems often relies on bifunctional linkers to connect a targeting moiety to a therapeutic agent. These linkers require two distinct reactive functional groups. This compound possesses a bromo group, which can act as an electrophile for nucleophilic substitution, and hydroxyl groups, which can be derivatized. This structure is theoretically suitable for a linker molecule. However, a review of the current scientific literature does not provide specific examples of this compound being used as a precursor in the synthesis of linkers for targeted drug delivery systems. While the principles of bifunctional linkers are well-established, the direct application of this particular compound for this purpose is not documented.

Derivatization for Antimicrobial or Anti-inflammatory Agents (compound derivatives, not the compound itself)

The synthesis of novel antimicrobial and anti-inflammatory agents is a significant focus of medicinal chemistry. This often involves the derivatization of simple scaffolds to create a library of compounds for biological screening. While this compound offers reactive sites for such derivatization through its bromo and hydroxyl groups, there is currently no specific research available that documents the synthesis and subsequent testing of its derivatives for antimicrobial or anti-inflammatory activities. Research in these areas has focused on other classes of brominated compounds and different molecular scaffolds.

Stereochemical Considerations in 4 Bromobutane 1,3 Diol Chemistry

Chiral Synthesis of Enantiopure 4-Bromobutane-1,3-diol

The controlled synthesis of a specific enantiomer of this compound is crucial for its application in the synthesis of chiral molecules, such as pharmaceuticals and natural products. Accessing enantiomerically pure forms requires strategies that can effectively control the three-dimensional arrangement of atoms during bond formation.

The synthesis of chiral 1,3-diols is a well-established field, and several strategies can be adapted for the preparation of enantiopure this compound. A common and effective method involves the asymmetric reduction of a corresponding β-hydroxy ketone. For this compound, this would involve the stereoselective reduction of 4-bromo-3-hydroxybutanone. This reduction can create the syn or anti diastereomer depending on the reagents and conditions employed.

Another powerful approach is the diastereoselective functionalization of chiral starting materials. For instance, a one-pot diastereoselective carboxylation followed by bromocyclization of chiral homoallylic alcohols can yield functionalized chiral syn-1,3-diols. researchgate.net This methodology provides both relative and absolute stereocontrol, offering a pathway to halogen-containing diols with high enantiomeric excess (>99% ee) and diastereomeric ratios (>19:1 dr). researchgate.net

Biocatalysis also presents a highly efficient route. Enzyme-catalyzed reactions can produce chiral 1,3-diols with high stereoselectivity. rsc.org A notable strategy is deracemization, which converts a racemic mixture into a single enantiomer, achieving a theoretical yield of 100%. For example, a whole-cell cascade system has been successfully used for the deracemization of racemic 1,3-butanediol (B41344) to produce the (R)-enantiomer with high enantiomeric excess. researchgate.net Such biocatalytic systems could potentially be engineered for the synthesis of enantiopure this compound.

Synthetic StrategyPrecursor TypeKey TransformationStereochemical Outcome
Asymmetric Reductionβ-Hydroxy ketoneStereoselective ketone reductionsyn or anti diol
BromocyclizationChiral homoallylic alcoholDiastereoselective carboxylation/bromocyclizationsyn-1,3-diol derivatives
BiocatalysisRacemic 1,3-diolEnzymatic deracemizationSingle enantiomer

Catalytic asymmetric methods are central to modern organic synthesis, providing access to enantiomerically enriched products from prochiral substrates. Chiral diol-based scaffolds, such as those derived from BINOL or tartaric acid, are widely used as organocatalysts to induce enantioselectivity. nih.gov These catalysts can create a chiral environment around the substrate, directing the reaction to favor the formation of one enantiomer over the other. nih.gov

Dynamic kinetic asymmetric transformation (DYKAT) is a powerful one-pot process that combines enzymatic transesterification, metal-catalyzed epimerization, and intramolecular acyl migration. nih.gov This method can convert a racemic mixture of a 1,3-diol into an enantiomerically pure syn-1,3-diacetate with excellent enantioselectivity (>99%) and high diastereomeric ratio (>90% syn). nih.govorganic-chemistry.org This approach is highly valuable for converting mixtures of stereoisomers into a single, desired product.

Chiral auxiliaries can also be employed. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For example, chiral acrylamides have been used as dipolarophiles in asymmetric 1,3-dipolar cycloadditions to achieve high levels of stereocontrol. researchgate.net

Diastereoselective Reactions Involving this compound

The pre-existing stereocenters in an enantiopure this compound can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselection. A common reaction for 1,3-diols is the formation of cyclic acetals or ketals (such as acetonides) for protection of the hydroxyl groups. The formation of this six-membered ring is highly dependent on the relative stereochemistry of the diol. Syn-1,3-diols typically form chair-like acetonides, whereas anti-1,3-diols form twist-boat conformers. wordpress.com This conformational difference is a direct consequence of the diol's stereochemistry.

Furthermore, reactions involving the hydroxyl or bromo- groups can proceed with high diastereoselectivity. For instance, intramolecular cyclization to form a substituted tetrahydrofuran (B95107) or an epoxide would be heavily influenced by the relative stereochemistry of the reacting groups, which dictates the feasibility of the required transition state geometry for ring closure. The reaction of vicinal diols with hydrogen bromide in acetic acid proceeds through a cyclic 1,3-dioxolan-2-ylium ion intermediate, which is then opened by the bromide ion. rsc.org A similar mechanism for a 1,3-diol like this compound would involve a 1,3-dioxan-2-ylium-type intermediate, and the stereochemistry of the starting diol would control the stereochemical outcome of the product.

Stereochemical Analysis of Reaction Products and Derivatives

Determining the precise three-dimensional structure of this compound and its derivatives is essential for confirming the success of a stereoselective synthesis and for understanding its chemical properties.

Several powerful analytical techniques are available for the unambiguous assignment of absolute and relative configurations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most valuable tools for stereochemical assignment in solution. To determine the relative stereochemistry of 1,3-diols, the Rychnovsky method is widely used. wordpress.com This involves converting the diol into its corresponding acetonide derivative. The ¹³C NMR chemical shifts of the acetonide's methyl groups and the central ketal carbon are diagnostic of the relative stereochemistry. Syn-diol acetonides exhibit characteristic shifts (typically around δ 19 ppm and 30 ppm for the methyls and δ 98-99 ppm for the ketal carbon) that are distinct from those of anti-diol acetonides (which show two methyl signals around δ 25 ppm and a ketal carbon at δ 100-101 ppm). wordpress.comuniv-lemans.fr

To determine the absolute configuration, the diol can be derivatized with a chiral agent, such as (R)- and (S)-α-methoxy-α-phenylacetic acid (MPA or Mosher's acid), to form diastereomeric esters. researchgate.netresearchgate.net By comparing the ¹H NMR spectra of the two diastereomers, the absolute configuration of the original diol can be deduced based on the systematic chemical shift differences (Δδ = δS - δR) observed for protons near the newly formed chiral centers. researchgate.net

X-ray Crystallography: When a single crystal of the compound or a suitable derivative can be obtained, single-crystal X-ray diffraction provides the most direct and definitive determination of both the relative and absolute stereochemistry. mdpi.com This technique maps the electron density of the molecule in the solid state, providing an unambiguous three-dimensional structure.

Analytical MethodSample PreparationInformation ObtainedKey Principle
¹³C NMR (Rychnovsky Method)Derivatization to acetonideRelative stereochemistry (syn/anti)Conformational differences between syn and anti acetonides lead to predictable ¹³C chemical shifts.
¹H NMR (Mosher's Method)Derivatization with (R)- and (S)-MPAAbsolute configurationAnisotropic effects of the phenyl ring in the chiral esters cause predictable chemical shift differences in the ¹H NMR spectra of the resulting diastereomers.
X-ray CrystallographySingle crystal growthAbsolute and relative configurationDiffraction of X-rays by the crystal lattice provides a precise 3D map of atomic positions.

Impact of Stereochemistry on Reactivity and Synthetic Utility

The stereochemistry of this compound has a profound impact on its reactivity and its utility as a chiral building block in organic synthesis. The spatial relationship between the two hydroxyl groups and the bromomethyl group dictates the molecule's conformational preferences, which in turn affects the accessibility of these functional groups to reagents.

For example, in an intramolecular substitution reaction to form a cyclic ether, the rate of cyclization will be highly dependent on the relative stereochemistry. A conformation that readily allows for the backside attack of a deprotonated hydroxyl group on the carbon bearing the bromine atom will react much faster. The syn or anti arrangement will favor different transition states, potentially leading to different ring sizes or products altogether.

In intermolecular reactions, the stereochemistry of the diol can influence the stereochemical outcome at a new forming chiral center. When used as a nucleophile, the chiral environment created by the diol can lead to a diastereoselective addition to an electrophile. Similarly, when interacting with chiral catalysts or enzymes, one stereoisomer of the diol may bind more effectively than another, leading to differences in reaction rates and selectivities. This principle is the foundation of kinetic resolution, where one enantiomer in a racemic mixture reacts faster than the other.

Ultimately, the synthetic utility of enantiopure this compound lies in its role as a versatile chiral synthon. It provides a scaffold with multiple, differentially reactive functional groups arranged in a specific and known three-dimensional orientation. This allows for the controlled and predictable construction of complex chiral molecules, where the stereochemistry of the final product is directly inherited from the stereochemistry of this foundational building block.

Advanced Spectroscopic and Chromatographic Characterization of 4 Bromobutane 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity of 4-Bromobutane-1,3-diol. The molecule's structure, HO-CH₂-CH₂-CH(OH)-CH₂-Br, contains a chiral center at the C3 position, which influences the magnetic environment of nearby nuclei and results in more complex spectra than might be anticipated.

The proton (¹H) NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. Due to the chiral center at C3, the adjacent methylene (B1212753) protons on C2 and C4 are diastereotopic, meaning they are chemically non-equivalent and should, in principle, appear as separate signals with coupling to each other (geminal coupling) and to adjacent protons (vicinal coupling).

The analysis involves examining chemical shifts (δ), which are influenced by the electronegativity of nearby atoms (oxygen and bromine), signal multiplicity (splitting pattern), which reveals the number of adjacent protons, and integration values, which correspond to the number of protons giving rise to the signal. The protons of the two hydroxyl groups (-OH) may appear as broad singlets, and their chemical shift can be highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Integration
H on C1 (-CH₂OH) 3.7 - 3.9 Multiplet 2H
H on C2 (-CH₂-) 1.8 - 2.0 Multiplet 2H
H on C3 (-CH(OH)-) 4.0 - 4.2 Multiplet 1H
H on C4 (-CH₂Br) 3.5 - 3.7 Multiplet 2H
H on C1-OH Variable Broad Singlet 1H

Note: The actual appearance of the multiplets can be complex due to diastereotopicity and overlapping signals.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon environments in the structure. The chemical shifts are significantly influenced by the attached electronegative bromine and oxygen atoms, which deshield the carbons, causing them to resonate at a higher frequency (downfield).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 (-CH₂OH) ~60-65
C2 (-CH₂-) ~38-43
C3 (-CH(OH)-) ~68-73

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, cross-peaks would be expected between the protons on C1 and C2, C2 and C3, and C3 and C4, confirming the butane (B89635) backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would show correlations between the C1 signal and the H1 signals, the C2 signal and the H2 signals, and so on, allowing for the unambiguous assignment of each carbon atom based on the previously assigned proton spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. The molecular formula of this compound is C₄H₉BrO₂. nih.govnih.gov The presence of two common isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance results in two molecular ion peaks of similar intensity, separated by two m/z units.

Calculated Monoisotopic Mass for C₄H₉⁷⁹BrO₂: 167.97859 Da nih.govnih.gov

Calculated Monoisotopic Mass for C₄H₉⁸¹BrO₂: 169.97654 Da

An HRMS measurement that matches these values to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jocpr.com It is an effective method for assessing the purity of a this compound sample and for identifying any impurities. The sample is vaporized and separated on a GC column, with different components eluting at different retention times. The mass spectrometer then analyzes each component as it elutes.

The mass spectrum of this compound would exhibit the characteristic M+ and M+2 isotopic pattern for the molecular ion, confirming the presence of a single bromine atom. youtube.com The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule would likely include:

Loss of a bromine radical (•Br): Leading to a fragment ion [M-Br]⁺.

Loss of water (H₂O): Resulting in a fragment ion [M-H₂O]⁺, which would also show the Br isotopic pattern.

Alpha-cleavage: Fragmentation of the C-C bond adjacent to the hydroxyl groups.

Loss of a CH₂OH group: Cleavage next to the C1 hydroxyl group.

Analysis of these fragments helps to piece together and confirm the molecular structure determined by NMR.

Chromatographic Purity and Separation Techniques

The assessment of purity and the separation of this compound from reaction mixtures and potential impurities are critical steps in its synthesis and characterization. High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound, offering high resolution and sensitivity. The separation is typically achieved based on the polarity of the analyte and its interactions with the stationary and mobile phases. For a polar compound like this compound, which contains two hydroxyl groups, reverse-phase HPLC is a common and effective approach.

In a typical reverse-phase setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The retention of this compound on the column is influenced by the composition of the mobile phase; a higher proportion of organic solvent in the aqueous mobile phase generally leads to shorter retention times. The selection of the stationary phase is also crucial for achieving optimal separation. While specific application notes for this compound are not extensively detailed in publicly available literature, methodologies for structurally related compounds, such as 4-bromobutan-1-ol, provide a strong basis for method development.

For the analysis of related brominated alkanols, a C18 stationary phase is often employed due to its versatility and hydrophobicity. The mobile phase commonly consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape and resolution. sielc.com Purity assessment by HPLC is a critical quality control step, often aiming for a purity level of >98% for research and development purposes.

Table 1: Illustrative HPLC Parameters for Analysis of Brominated Butanols

Parameter Condition
Chromatographic Technique Reverse-Phase HPLC
Stationary Phase Newcrom R1 (C18)
Mobile Phase Acetonitrile, Water, Phosphoric Acid
Application Analysis and isolation of 4-Bromobutan-1-ol

| Detector | UV-Vis or Refractive Index (RI) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. While specific UPLC methods for this compound are not widely published, the principles of UPLC suggest it would be a highly effective tool for its analysis.

The smaller particle size in UPLC columns leads to higher efficiency and narrower peaks, allowing for better separation of the main compound from closely related impurities. The higher operating pressures of UPLC systems also enable the use of longer columns for even greater resolving power or faster flow rates for high-throughput analysis. For a compound like this compound, a UPLC method would likely be developed on a C18 or a more polar-compatible stationary phase, such as one with an embedded polar group, to enhance retention and selectivity.

The transition from an HPLC method to a UPLC method is generally straightforward, often involving a scaling of the gradient and flow rate to the smaller column dimensions. The use of smaller particle columns, such as those with 3 µm particles, is also available for faster UPLC applications. sielc.com

Table 2: Comparison of Typical HPLC and UPLC System Characteristics

Feature HPLC UPLC
Particle Size 3 - 5 µm < 2 µm
Column Length 50 - 250 mm 50 - 150 mm
Flow Rate 1 - 2 mL/min 0.2 - 0.5 mL/min
Pressure Limit ~400 bar >1000 bar
Run Time 10 - 30 min 1 - 10 min

| Resolution | Good | Excellent |

Theoretical and Computational Investigations of 4 Bromobutane 1,3 Diol

Prediction of Molecular Descriptors (e.g., TPSA, LogP, Hydrogen Bonding Characteristics)

Theoretical and computational chemistry play a crucial role in modern drug discovery and chemical biology, providing valuable insights into the physicochemical properties of molecules. For 4-Bromobutane-1,3-diol, the prediction of molecular descriptors such as the topological polar surface area (TPSA), the logarithm of the partition coefficient (LogP), and hydrogen bonding characteristics are instrumental in forecasting its behavior in biological systems. These descriptors help to estimate a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The molecular descriptors for this compound have been computationally predicted using various models. The topological polar surface area (TPSA), an indicator of a molecule's polarity and its ability to permeate cell membranes, has been calculated for this compound. nih.gov The value is derived from the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule.

The lipophilicity of a compound, a critical factor in its pharmacokinetic profile, is commonly expressed by its LogP value. This descriptor represents the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octanol and water, at equilibrium. A computed value for this descriptor, specifically XLogP3-AA, is available for this compound. nih.gov

Furthermore, the hydrogen bonding capacity of this compound is a key determinant of its interactions with biological macromolecules. This is quantified by the number of hydrogen bond donors and acceptors a molecule possesses. For this compound, these values have been computationally determined, indicating its potential to form hydrogen bonds, which can significantly influence its solubility and binding affinity. nih.gov The number of rotatable bonds has also been calculated, which provides an indication of the molecule's conformational flexibility. nih.gov

The predicted molecular descriptors for this compound are summarized in the following table:

Molecular DescriptorPredicted ValueReference
Topological Polar Surface Area (TPSA)40.5 Ų nih.gov
XLogP3-AA0 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count3 nih.gov

These computationally derived parameters provide a foundational understanding of the physicochemical profile of this compound, offering a theoretical basis for further experimental investigation into its properties and potential applications.

Structure Reactivity Relationships and Comparative Analysis with Analogues

Comparative Reactivity with Related Brominated Butane (B89635) Diols (e.g., 4-Bromobutane-1,2-diol, 4-Bromobutan-1-ol)

The reactivity of 4-Bromobutane-1,3-diol can be best understood by comparing it with its structural isomers and related compounds. The key difference in their chemical behavior often lies in their propensity for intramolecular reactions, which are governed by the spatial relationship between the nucleophilic hydroxyl group(s) and the electrophilic carbon bearing the bromine atom.

4-Bromobutane-1,2-diol : This compound is a vicinal bromohydrin, meaning the bromine and a hydroxyl group are on adjacent carbons. In the presence of a base, the hydroxyl group at C2 can be deprotonated to form an alkoxide. This alkoxide is perfectly positioned to act as an internal nucleophile, attacking the adjacent carbon (C1) and displacing the bromide ion in an intramolecular SN2 reaction. This process, a variant of the Williamson ether synthesis, results in the formation of a stable three-membered ring, an epoxide. wikipedia.orgtransformationtutoring.com For this reaction to occur efficiently, the hydroxyl and bromo groups typically need to be in an anti-periplanar conformation. youtube.comyale.edu

4-Bromobutan-1-ol : In this bromoalcohol, the hydroxyl group and the bromine atom are separated by a four-carbon chain. nih.gov When treated with a base, the terminal hydroxyl group is deprotonated. The resulting alkoxide can attack the carbon at C4, leading to an intramolecular nucleophilic substitution that displaces the bromide. study.com This cyclization yields tetrahydrofuran (B95107) (THF), a highly stable five-membered ether ring. study.com The formation of five- and six-membered rings through such intramolecular reactions is generally kinetically and thermodynamically favorable.

This compound : This compound presents a more complex scenario. It has two hydroxyl groups that could potentially act as internal nucleophiles. The primary hydroxyl group at C1 is too distant from the C4 carbon to participate in an intramolecular cyclization. The secondary hydroxyl group at C3, however, is positioned to attack the C4 carbon. Such an attack would lead to the formation of a four-membered ether ring known as an oxetane (specifically, 2-(hydroxymethyl)oxetane). While possible, the formation of four-membered rings is generally less favorable than three- or five-membered rings due to higher ring strain. Therefore, intermolecular reactions often compete with or dominate over oxetane formation.

The following interactive table summarizes the primary intramolecular reaction pathways for these related compounds.

CompoundRelevant Functional Group PositionsPrimary Intramolecular Reaction ProductRing Size of Cyclic ProductGeneral Reactivity Notes
This compound-OH at C3, -Br at C4Substituted Oxetane (potential)4-memberedIntramolecular cyclization is less favorable; intermolecular reactions are competitive.
4-Bromobutane-1,2-diol-OH at C2, -Br at C1 (or vice versa)Substituted Epoxide3-memberedEfficient intramolecular cyclization (halohydrin reaction) is a major pathway in the presence of a base. transformationtutoring.com
4-Bromobutan-1-ol-OH at C1, -Br at C4Tetrahydrofuran (THF)5-memberedIntramolecular cyclization is a highly favorable process leading to a stable five-membered ring. study.com

Influence of Bromine Position on Diol Reactivity and Synthetic Outcome

The position of the bromine atom relative to the hydroxyl groups is the single most critical factor determining the synthetic outcome of reactions involving brominated butane diols. This positioning dictates the feasibility and rate of intramolecular cyclization, a reaction driven by neighboring group participation.

The propensity for ring formation is heavily influenced by the stability of the transition state leading to the cyclic product. The order of ease of ring formation is generally: 5 > 6 > 3 > 7 > 4.

1,4-Relationship (e.g., 4-Bromobutan-1-ol): A hydroxyl group at the C1 position and a bromine at the C4 position creates an ideal setup for the formation of a 5-membered ring (THF). This is a highly favored process.

1,2-Relationship (e.g., 4-Bromobutane-1,2-diol): When the hydroxyl and bromo groups are on adjacent carbons, the formation of a 3-membered epoxide ring is a common and synthetically useful outcome. wikipedia.org

1,3-Relationship (e.g., this compound): A hydroxyl group at C3 relative to a bromine at C4 can lead to a 4-membered oxetane ring. This process faces a higher activation energy barrier due to ring strain compared to the formation of 3- and 5-membered rings, making it a less common or slower pathway.

Other Positions: If the bromine were at C2 in a butane-1,4-diol, the C4-hydroxyl could form a 5-membered ring (substituted THF), while the C1-hydroxyl could form a less favorable 4-membered ring (substituted oxetane).

Therefore, the synthetic utility of a specific brominated butane diol is directly linked to the predictable cyclization patterns determined by the bromine's location.

Comparison with Non-Brominated Butane Diols (e.g., Butane-1,3-diol)

Comparing this compound with its non-brominated analogue, Butane-1,3-diol, highlights the profound influence of the halogen substituent.

Butane-1,3-diol is a simple diol, and its reactivity is characteristic of alcohols. Its primary reactions include:

Oxidation: The primary and secondary hydroxyl groups can be oxidized to aldehydes, ketones, or carboxylic acids.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides, but this requires first converting the hydroxyl into a better nucleophile (alkoxide) or activating it to become a better leaving group.

Crucially, for Butane-1,3-diol to undergo a substitution reaction at one of its carbon atoms, a hydroxyl group must first be converted into a good leaving group (e.g., a tosylate or mesylate).

Nucleophilic Substitution: The C4 carbon is electrophilic and readily undergoes SN2 reactions with a wide variety of external nucleophiles.

Intramolecular Cyclization: As discussed, it has the potential for intramolecular reactions to form cyclic ethers.

The presence of the bromine atom thus transforms a relatively simple diol into a versatile bifunctional or trifunctional synthetic building block, capable of participating in reactions at both the hydroxyl groups and the C-Br bond.

FeatureThis compoundButane-1,3-diol
Primary Reactive Sites-OH (x2), C-Br bond-OH (x2)
Leaving GroupYes (Bromide ion)No (Requires activation of -OH)
Susceptibility to Nucleophilic SubstitutionHigh at C4Low (requires -OH activation)
Potential for Intramolecular CyclizationYes (forms oxetane)No (without derivatization)
Primary Reaction TypesNucleophilic substitution, oxidation, esterification, cyclizationOxidation, esterification

Mechanistic Similarities and Differences Across Related Halo-diols

The intramolecular cyclization reactions of brominated diols and alcohols share a common mechanistic foundation: the intramolecular Williamson ether synthesis. This is a type of nucleophilic substitution where the nucleophile and the leaving group are part of the same molecule.

Mechanistic Similarities:

Activation of the Nucleophile: The reaction is typically initiated by a base, which deprotonates the hydroxyl group to form a more potent nucleophile, the alkoxide ion.

Intramolecular SN2 Attack: The newly formed alkoxide attacks the carbon atom bonded to the bromine. This attack occurs from the backside of the C-Br bond, leading to an inversion of stereochemistry if the carbon is chiral. transformationtutoring.com

Displacement of the Leaving Group: The carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group, completing the formation of the cyclic ether.

Mechanistic Differences: The primary difference lies in the transition state energy of the cyclization step, which is highly dependent on the size of the ring being formed.

For 4-Bromobutane-1,2-diol (Epoxide Formation): The transition state involves the formation of a three-membered ring. While these rings have significant angle strain, the proximity of the reacting groups makes the transition state entropically favored and readily accessible.

For 4-Bromobutan-1-ol (THF Formation): The formation of a five-membered ring proceeds through a low-strain, highly stable "puckered" transition state, making this cyclization both kinetically fast and thermodynamically favorable.

For this compound (Oxetane Formation): The transition state for forming a four-membered ring suffers from considerable angle strain (torsional strain), leading to a higher activation energy compared to the formation of three- and five-membered rings. This makes the reaction slower and allows competing intermolecular reactions to become more significant.

In essence, while the fundamental mechanism (intramolecular SN2) is the same across these related halo-alcohols, the regiochemistry of the functional groups dictates the energetics of the transition state, which in turn determines the principal synthetic product.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for 4-Bromobutane-1,3-diol Transformations

The selective transformation of the two distinct functional groups in this compound presents a significant challenge and a key area for future research. The development of novel catalytic systems is paramount to controlling the reactivity and achieving desired synthetic outcomes.

Future research will likely focus on several key areas:

Regioselective Catalysis: Designing catalysts that can selectively target either the primary hydroxyl, the secondary hydroxyl, or the bromo group is a primary objective. This would enable the synthesis of a wide range of derivatives from a single starting material. Organocatalysis, which has shown promise in the selective functionalization of diols, could be a fruitful avenue of exploration. rsc.org For instance, boronic acid catalysts have been shown to activate diols for selective reactions. rsc.org

Enantioselective Catalysis: For applications in pharmaceuticals and other chiral materials, the development of catalysts that can perform enantioselective transformations on the chiral center of this compound is crucial.

Tandem Catalysis: Catalytic systems that can mediate multiple transformations in a single pot, such as a debromination followed by a cyclization or a cross-coupling reaction, would significantly improve synthetic efficiency.

Heterogeneous Catalysis: The development of solid-supported catalysts would facilitate easier separation and recycling, contributing to more sustainable and cost-effective processes.

Catalyst TypePotential Transformation of this compoundKey Advantages
Organocatalysts (e.g., Boronic Acids)Selective acylation, oxidation, or protection of hydroxyl groups. rsc.orgMild reaction conditions, high selectivity, and reduced metal contamination.
Transition Metal Catalysts (e.g., Pd, Cu, Ni)Cross-coupling reactions at the C-Br bond, C-H activation.Formation of C-C and C-heteroatom bonds, access to complex molecular architectures.
Phase Transfer CatalystsSelective bromination or substitution reactions.Enhanced reaction rates and yields in biphasic systems.
Biocatalysts (Enzymes)Enantioselective acylation or oxidation of the hydroxyl groups.High enantioselectivity and operation under mild, environmentally friendly conditions.

Exploration of New Synthetic Applications in Advanced Materials Science

The presence of both a reactive bromo group and two hydroxyl groups makes this compound an attractive monomer or precursor for the synthesis of advanced materials with tailored properties.

Future research in this area could explore:

Functional Polyesters and Polyethers: this compound can be used as a comonomer in polymerization reactions to introduce bromine functionalities into the polymer backbone. These bromine atoms can then serve as handles for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functional groups. A related compound, α-bromo-γ-butyrolactone, has been successfully used to create functional aliphatic polyesters. rsc.orgresearchgate.net This suggests a similar potential for this compound.

Cross-linking Agents: The diol functionality allows for the formation of cross-linked polymer networks. The bromine atom can be used to introduce additional functionality or to control the degradation of the material.

Flame Retardants: Brominated compounds are known for their flame-retardant properties. The incorporation of this compound into polymer matrices could enhance their fire resistance.

Materials for Biomedical Applications: The ability to functionalize the polymer backbone could be utilized to attach bioactive molecules, making the resulting materials suitable for applications such as drug delivery or tissue engineering.

Material TypePotential Role of this compoundDesired Properties
Functional PolyestersComonomerTunable properties, post-polymerization modification capabilities.
PolyurethanesChain extender or cross-linkerEnhanced mechanical properties and flame retardancy.
Epoxy ResinsCuring agent or modifierImproved toughness and thermal stability.
BiomaterialsPrecursor for biodegradable polymersBiocompatibility, controlled degradation, and drug-eluting capabilities.

Mechanistic Insights from Advanced In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for optimizing reaction conditions and developing more efficient catalytic systems. Advanced in situ spectroscopic techniques, which allow for the real-time monitoring of reactions, are powerful tools for gaining such insights.

Future research directions include:

Operando Spectroscopy: This technique combines spectroscopic measurements with simultaneous measurement of catalytic activity and selectivity, providing a direct link between the catalyst structure and its performance. wikipedia.org Applying operando Raman, IR, or X-ray absorption spectroscopy to catalytic reactions of this compound could reveal the nature of the active catalytic species and reaction intermediates.

In Situ NMR Spectroscopy: Real-time monitoring of reactions by NMR can provide detailed information about the formation of intermediates and byproducts. For instance, in situ Grignard metalation methods have been studied to understand the formation of organocalcium compounds, which could be relevant for reactions involving the bromo group of this compound. nih.gov

Mass Spectrometry Techniques: Techniques such as Reaction Monitoring Mass Spectrometry (RM-MS) can provide rapid analysis of reaction mixtures, allowing for the identification of transient intermediates and the elucidation of reaction pathways.

Integration of Computational Design in this compound Chemistry

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in modern chemical research. The integration of these techniques can accelerate the discovery and optimization of reactions and materials involving this compound.

Future research in this area will likely involve:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. mdpi.commdpi.com This can provide valuable insights into the factors that control the selectivity of catalytic transformations.

Catalyst Design: Computational screening can be employed to identify promising new catalyst structures for specific transformations of this compound, reducing the need for extensive experimental screening.

Prediction of Material Properties: Molecular dynamics simulations can be used to predict the physical and chemical properties of polymers and other materials derived from this compound, guiding the design of materials with desired characteristics.

In Silico Design of Derivatives: Computational tools can be used to design novel derivatives of this compound with specific biological or material properties. nih.gov

Computational MethodApplication in this compound ResearchExpected Outcome
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of spectroscopic properties. mdpi.commdpi.comDeeper understanding of reactivity and selectivity, rational catalyst design.
Molecular Dynamics (MD)Simulation of polymer chain behavior and material properties.Prediction of mechanical, thermal, and transport properties of materials.
Quantitative Structure-Activity Relationship (QSAR)Prediction of the biological activity of derivatives.Design of new molecules with desired therapeutic or other biological functions.
Virtual ScreeningIdentification of novel catalysts or binding partners.Accelerated discovery of new catalysts and applications.

Sustainable Synthesis Approaches for this compound Production

The development of environmentally friendly and sustainable methods for the synthesis of this compound is a critical aspect of its future viability as a chemical intermediate. Green chemistry principles will guide research in this area.

Future research will focus on:

Greener Brominating Agents: Replacing traditional, often hazardous, brominating agents with more environmentally benign alternatives is a key goal. For example, the use of 1,3-dibromo-5,5-dimethylhydantoin in a more environmentally friendly solvent like tetrahydrofuran (B95107) has been reported as a green bromination method for diols. researchgate.net

Catalytic Bromination: The development of catalytic methods for bromination, such as using an Fe2O3/zeolite catalyst system, can reduce waste and improve atom economy. rsc.org

Use of Renewable Feedstocks: Exploring biosynthetic routes to butanediol (B1596017) and its derivatives from renewable resources like glucose or glycerol is a major area of research in sustainable chemistry. google.comnih.govnih.govresearchgate.netnih.gov While direct biosynthesis of the brominated form is challenging, enzymatic halogenation of a biosynthetically produced diol could be a future possibility. Bacteria are known to produce a variety of halogenated metabolites. nih.gov

Alternative Solvents and Reaction Conditions: The use of safer solvents, such as water or ionic liquids, and energy-efficient reaction conditions, like microwave-assisted synthesis, can significantly reduce the environmental impact of the synthesis process. chemistryjournals.net

Sustainable ApproachDescriptionPotential Benefit for this compound Synthesis
Green Brominating AgentsUse of reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). researchgate.netReduced toxicity and waste generation compared to elemental bromine.
BiocatalysisUtilization of enzymes (e.g., haloperoxidases) for halogenation. nih.govHigh selectivity under mild conditions, use of renewable resources.
Flow ChemistryPerforming reactions in continuous flow reactors.Improved safety, better process control, and easier scale-up.
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate reactions. chemistryjournals.netReduced reaction times and energy consumption.

Conclusion

Summary of Key Research Findings and Contributions

4-Bromobutane-1,3-diol has established its role in the scientific community primarily as a versatile and valuable building block in organic synthesis. Its significance stems from its bifunctional nature, featuring two hydroxyl groups and a bromine atom. This unique combination of reactive sites allows for selective and sequential chemical modifications, providing a strategic advantage in the multi-step synthesis of complex molecular targets. The bromine atom serves as an effective leaving group for nucleophilic substitution reactions and as a handle for modern cross-coupling reactions, while the diol functionality can be manipulated through oxidation, esterification, or etherification.

A key contribution of this compound lies in its application in asymmetric synthesis. The availability of chiral forms, such as (3S)-4-bromobutane-1,3-diol, provides researchers with a powerful tool for constructing stereochemically defined molecules. nih.gov This is of paramount importance in the field of medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereochemistry.

Research has also highlighted the relevance of the this compound scaffold in the realm of natural products and bioactive molecules. For instance, a derivative, 2-Benzyloxy-4-bromobutane-1,3-diol, has been identified as a bioactive compound isolated from marine Streptomyces, underscoring the potential of this chemical framework in the discovery of new therapeutic agents. botanyjournals.comcauverycollege.ac.in The study of brominated diols as a class remains a dynamic area of research, with ongoing investigations into selective functionalization methods and their role as precursors to other important molecules.

Outlook on the Continued Significance of this compound in Academic Research

The importance of this compound in academic research is poised to continue and expand. The persistent demand for novel, complex, and enantiomerically pure compounds in drug discovery and materials science ensures that versatile chiral building blocks like this will remain indispensable. mdpi.com Its structural arrangement is particularly well-suited for the synthesis of heterocyclic compounds, which are prevalent motifs in many biologically active molecules.

Future research will likely focus on expanding the synthetic utility of this compound. This includes the development of new catalytic methods, potentially leveraging green chemistry principles, for the selective functionalization of its hydroxyl groups. Furthermore, its role as a precursor in the synthesis of novel ligands for catalysis or as a component in functional materials represents a promising avenue for future exploration. The compound's fundamental characteristics—bifunctionality, chirality, and capacity for conversion into diverse structures—ensure its continued relevance as a foundational tool for synthetic chemists aiming to explore new chemical space and address contemporary scientific challenges.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-Bromobutane-1,3-diol with high purity?

To synthesize this compound, researchers often employ bromination of butane-1,3-diol derivatives. Key considerations include:

  • Reagent Selection : Use of controlled brominating agents (e.g., PBr₃ or HBr with catalysts) to minimize over-bromination .
  • Temperature Control : Maintaining low temperatures (0–5°C) during bromination to prevent side reactions like elimination or polymerization .
  • Purification : Column chromatography or recrystallization to isolate the product, validated via NMR and HPLC (e.g., purity >98%) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

NMR analysis (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming regiochemistry and detecting impurities:

  • ¹H NMR : Bromine’s inductive effect deshields adjacent protons, with splitting patterns indicating stereochemical environments .
  • ¹³C NMR : Chemical shifts near 30–40 ppm for brominated carbons and 60–70 ppm for hydroxyl-bearing carbons .
  • Validation : Compare experimental shifts with computational predictions (e.g., DFT methods) to identify discrepancies, as demonstrated for similar diols .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential vapor release (brominated compounds are volatile) .
  • Waste Disposal : Neutralize residues with sodium bicarbonate before disposal, as brominated diols may persist in water .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal catalysis?

Studies on analogous diols (e.g., 2-ethyl-2-aminopropane-1,3-diol) reveal:

  • Coordination Modes : Diols act as tetradentate ligands, forming stable complexes with Co(III) or V(V) via hydroxyl and adjacent electronegative groups .
  • Catalytic Activity : Such complexes catalyze alkene oxidation, with efficiency dependent on ligand-metal bond strength and steric effects .
  • Characterization : X-ray crystallography and cyclic voltammetry validate coordination geometry and redox behavior .

Q. What computational strategies predict the environmental persistence of this compound?

  • QSAR Models : Estimate biodegradability and toxicity using logP (-0.03 for similar diols) and water solubility (~177 g/L) .
  • Persistence Analysis : Molecular dynamics simulations show bromine’s electron-withdrawing effects reduce hydrolytic degradation rates .
  • Experimental Validation : Compare predicted half-lives with OECD 301F biodegradation tests .

Q. How can researchers address contradictions between experimental and predicted spectral data for this compound?

  • Error Sources : Anisotropic effects in NMR or impurities in synthesis (e.g., residual solvents) .
  • Mitigation :
    • Spectral Averaging : Acquire multiple scans to improve signal-to-noise ratios .
    • Hybrid Methods : Combine experimental data with DFT-calculated shifts (e.g., B3LYP/6-311+G(d,p)) for validation .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Intermediate Utility : Acts as a precursor for HSP90 inhibitors (via hydroxyl group functionalization) or artificial nucleic acids (e.g., (R)-4-aminobutane-1,3-diol derivatives) .
  • Reaction Design : SN2 displacement of bromine enables introduction of amines or thiols for targeted drug delivery systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.